Home > Products > Screening Compounds P105821 > (R)-(-)-Mephenytoin
(R)-(-)-Mephenytoin - 71140-51-7

(R)-(-)-Mephenytoin

Catalog Number: EVT-320594
CAS Number: 71140-51-7
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-(-)-Mephenytoin is an enantiomer of the anticonvulsant drug mephenytoin, which exists as a racemic mixture of (R)-(-)-mephenytoin and (S)-(+)-mephenytoin. [] Mephenytoin is primarily metabolized by the cytochrome P450 enzyme CYP2C19. [] (R)-(-)-Mephenytoin is of particular interest in scientific research due to the significant differences in its metabolism compared to its enantiomeric counterpart, (S)-(+)-mephenytoin. This difference is attributed to the stereospecificity of the CYP2C19 enzyme, which preferentially metabolizes the (S)-(+)-enantiomer. [] As a result, (R)-(-)-mephenytoin accumulates in the body and is eliminated at a much slower rate. []

(S)-(+)-Mephenytoin

Compound Description: (S)-(+)-Mephenytoin is the enantiomer of (R)-(-)-Mephenytoin. It is primarily metabolized by the cytochrome P450 enzyme CYP2C19, undergoing stereoselective 4'-hydroxylation to form 4'-hydroxymephenytoin. This metabolic pathway is significantly less active for (R)-(-)-Mephenytoin. [, , , , , ]

Relevance: (S)-(+)-Mephenytoin is crucial in understanding the stereoselective metabolism of mephenytoin. Polymorphisms in the CYP2C19 gene can lead to significant differences in the metabolism of the two enantiomers. This has important implications for drug efficacy and safety, as individuals deficient in CYP2C19 activity may experience significantly different pharmacokinetic profiles for (R)-(-)-Mephenytoin and (S)-(+)-Mephenytoin. [, , , , , ]

4'-Hydroxymephenytoin

Compound Description: 4'-Hydroxymephenytoin is the major metabolite of (S)-(+)-Mephenytoin, formed via 4'-hydroxylation primarily by the cytochrome P450 enzyme CYP2C19. [, , , , , , ]

Relevance: The formation of 4'-hydroxymephenytoin from (S)-(+)-Mephenytoin serves as a marker for CYP2C19 activity. Measuring the urinary ratio of (S)-(+)-Mephenytoin to (R)-(-)-Mephenytoin and the amount of 4'-hydroxymephenytoin excreted provides insight into an individual's CYP2C19 phenotype. This is valuable for predicting individual responses to drugs metabolized by this enzyme. [, , ] Conversely, the formation of this metabolite from (R)-(-)-Mephenytoin is significantly lower due to the stereoselectivity of CYP2C19. [, ]

Phenylethylhydantoin (PEH)

Compound Description: Phenylethylhydantoin (PEH) is a metabolite of both (R)-(-)-Mephenytoin and (S)-(+)-Mephenytoin, produced via N-demethylation. []

Nirvanol

Compound Description: Nirvanol is a minor metabolite of both (R)-(-)-Mephenytoin and (S)-(+)-Mephenytoin. []

Relevance: Similar to PEH, the formation of nirvanol from mephenytoin also exhibits stereoselectivity. This further emphasizes the influence of stereochemistry on the metabolism of (R)-(-)-Mephenytoin and its related compounds. []

Debrisoquine

Compound Description: Debrisoquine is a drug used as a probe for CYP2D6 activity. It undergoes hydroxylation to 4-hydroxydebrisoquine, primarily by CYP2D6. [, , , , , ]

Sparteine

Compound Description: Sparteine, like debrisoquine, serves as a probe drug for CYP2D6 activity, primarily undergoing metabolism via this enzyme. [, , ]

Relevance: Similar to debrisoquine, sparteine's relevance lies in its use as a probe drug for CYP2D6, often studied alongside mephenytoin for CYP2C19 phenotyping. This parallel investigation helps understand individual variations in drug response due to genetic polymorphisms in these enzymes, providing a broader context for (R)-(-)-Mephenytoin metabolism. [, , ]

Proguanil

Compound Description: Proguanil, an antimalarial prodrug, is metabolized to its active metabolite cycloguanil. This conversion is influenced by CYP2C19 activity, making it a relevant probe substrate for this enzyme. [, ]

Relevance: Studies using proguanil alongside (R)-(-)-Mephenytoin, specifically investigating the urinary metabolic ratios, show a correlation in their metabolism. This suggests a shared metabolic pathway, primarily involving CYP2C19, and highlights how (R)-(-)-Mephenytoin phenotype may predict proguanil metabolism and efficacy. [, ]

Tolbutamide

Compound Description: Tolbutamide, a drug used to treat type 2 diabetes, is primarily metabolized by CYP2C9, although CYP2C19 can also contribute to its metabolism. []

Bufuralol

Compound Description: Bufuralol is a beta-blocker used as a probe drug for CYP2D6 activity. It exhibits stereoselective metabolism, with the (+)-enantiomer preferentially metabolized by CYP2D6. []

Relevance: Although structurally dissimilar to (R)-(-)-Mephenytoin, bufuralol, similar to other probe drugs, provides a comparative framework for understanding genetic polymorphisms in drug metabolism. Both bufuralol and mephenytoin highlight the significance of stereoselectivity in drug metabolism and the influence of genetic factors on the function of specific CYP enzymes, like CYP2D6 and CYP2C19, which impact individual drug responses. []

Hexobarbital

Compound Description: Hexobarbital is a barbiturate drug that undergoes stereoselective metabolism, with its metabolism influenced by CYP2C19. [, ]

Relevance: Similar to (R)-(-)-Mephenytoin, hexobarbital displays stereoselective metabolism, and research reveals a correlation between the content of CYP2C19 and the metabolism of both compounds. This suggests that variations in CYP2C19 activity can significantly impact the disposition and elimination of both drugs. Therefore, studying hexobarbital metabolism alongside (R)-(-)-Mephenytoin enhances understanding of the impact of CYP2C19 polymorphism on drug response variability. [, ]

Omeprazole

Compound Description: Omeprazole is a proton pump inhibitor primarily metabolized by CYP2C19, with its 5'-hydroxylation serving as a marker for this enzyme's activity. [, , ]

Relevance: Omeprazole's metabolism is significantly impacted by CYP2C19 activity, similar to (R)-(-)-Mephenytoin. Research shows a correlation between omeprazole metabolic ratios and (R)-(-)-Mephenytoin hydroxylation, indicating a shared metabolic pathway. This shared pathway suggests that individuals with CYP2C19 polymorphisms may experience altered responses to both drugs, highlighting the clinical relevance of CYP2C19 phenotyping in personalized medicine. [, , ]

Source and Classification

(R)-Mephenytoin is synthesized from various chemical precursors, often involving reactions that introduce the phenyl and hydantoin structures. It is classified as a small molecule drug and is included in categories such as approved, investigational, and withdrawn drugs. Its chemical formula is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, with a molecular weight of approximately 218.25 g/mol .

Synthesis Analysis

The synthesis of (R)-Mephenytoin typically involves several key steps:

  1. Starting Materials: The synthesis often begins with benzylurea or similar compounds.
  2. Reaction Conditions: The reaction is usually conducted under reflux conditions using solvents like ethanol or dimethylformamide. Catalysts such as sodium ethoxide may be employed to enhance reaction rates.
  3. Optimization: Various parameters, including temperature, reaction time, and concentration of reactants, are optimized to maximize yield and purity. For instance, refluxing an equimolar amount of benzil with cyanoguanidine in the presence of a basic catalyst can yield (R)-Mephenytoin with good efficiency .

Example Synthesis Method

A common synthetic route involves:

  • Refluxing benzil and cyanoguanidine in sodium ethoxide solution.
  • Filtration to isolate the product after neutralization with hydrochloric acid.
  • Crystallization from ethanol to achieve high purity .
Molecular Structure Analysis

(R)-Mephenytoin features a unique molecular structure that can be analyzed through various spectroscopic techniques:

  • Chemical Structure: The compound consists of a hydantoin ring fused with a phenyl group. This structure contributes to its pharmacological properties.
  • X-ray Crystallography: This technique can be employed to determine the precise three-dimensional arrangement of atoms within the molecule, confirming its stereochemistry as (R)-configured .
  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to elucidate functional groups and confirm structural integrity.
Chemical Reactions Analysis

(R)-Mephenytoin undergoes several important chemical reactions:

  1. Metabolism: In vivo, (R)-Mephenytoin is metabolized primarily via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. The metabolic pathways include N-demethylation leading to nirvanol and p-hydroxylation processes .
  2. Drug Interactions: Due to its metabolism through cytochrome P450 enzymes, (R)-Mephenytoin can interact with other medications that affect these pathways, potentially altering their efficacy or toxicity.
Mechanism of Action

The mechanism of action for (R)-Mephenytoin is primarily linked to its effects on neuronal sodium channels:

  • Sodium Channel Blockade: The compound inhibits frequency-, use-, and voltage-dependent sodium channels, reducing neuronal excitability and preventing repetitive firing of action potentials .
  • Stabilization of Membrane Potential: By promoting sodium efflux from neurons, (R)-Mephenytoin stabilizes the membrane potential against hyperexcitability caused by excessive stimulation .
  • Inhibition of Seizure Spread: It effectively limits the spread of seizure activity within the motor cortex, thereby controlling seizure foci and preventing their propagation to adjacent cortical areas.
Physical and Chemical Properties Analysis

(R)-Mephenytoin exhibits several notable physical and chemical properties:

  • Appearance: It is typically a solid at room temperature.
  • Solubility: The compound is soluble in organic solvents like ethanol but has limited solubility in water.
  • Stability: (R)-Mephenytoin is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary but generally falls within a defined range that helps characterize the compound .
Applications

(R)-Mephenytoin has several significant applications in medicine:

  1. Antiepileptic Therapy: It is primarily used for managing partial seizures in patients who do not respond to other treatments.
  2. Research Applications: Beyond its clinical use, (R)-Mephenytoin serves as a model compound in pharmacological studies examining sodium channel modulation and drug metabolism.
  3. Potential Investigational Uses: Ongoing research explores its efficacy in other neurological disorders due to its action on neuronal excitability.

Properties

CAS Number

71140-51-7

Product Name

(R)-Mephenytoin

IUPAC Name

(5R)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m1/s1

InChI Key

GMHKMTDVRCWUDX-GFCCVEGCSA-N

SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2

Synonyms

(R)-5-Ethyl-3-methyl-5-phenylhydantoin; (-)-Mephenytoin; (5R)-5-Ethyl-3-methyl-5-phenyl-2,4-imidazolidinedione;

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2

Isomeric SMILES

CC[C@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.